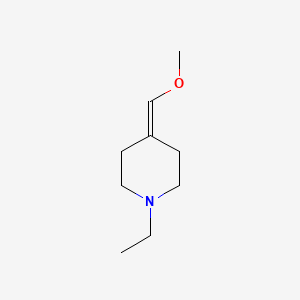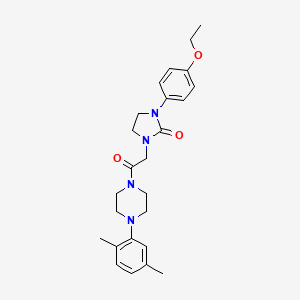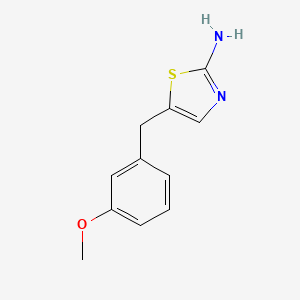
1-Ethyl-4-(methoxymethylidene)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-4-(methoxymethylidene)piperidine, also known as MEM, is a chemical compound that belongs to the family of piperidine derivatives. It is a colorless liquid that has been used in scientific research due to its unique properties. In
Scientific Research Applications
Dopamine Transporter Affinity
Research into piperidine analogues, including those related to "1-Ethyl-4-(methoxymethylidene)piperidine", has shown that certain derivatives have high affinity for the dopamine transporter (DAT). For example, a study by Prisinzano et al. (2002) explored a series of piperidines for their ability to bind to DAT, finding that specific N-substituents can greatly influence affinity and selectivity, highlighting the potential of piperidine derivatives in targeting neurological pathways (Prisinzano et al., 2002).
Palladium-Catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, which share structural similarities with "1-Ethyl-4-(methoxymethylidene)piperidine", have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process, as detailed by Takács et al. (2014), involves the transformation of iodobenzene and iodoalkenes into carboxamides and ketocarboxamides under certain conditions, demonstrating the utility of piperidine derivatives in synthetic organic chemistry (Takács et al., 2014).
Cardiovascular Activity and Electrochemical Oxidation
Krauze et al. (2004) investigated the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles derived from dihydropyridine carboxylic acid, involving the use of piperidine. This study highlights the potential therapeutic applications and the electrochemical properties of piperidine derivatives in the development of cardiovascular drugs (Krauze et al., 2004).
Anodic Methoxylation
The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was explored by Golub and Becker (2015). Their research provides insights into the methoxylation processes of piperidines, which could be relevant for the chemical modification and synthesis of new piperidine-based compounds, including those related to "1-Ethyl-4-(methoxymethylidene)piperidine" (Golub & Becker, 2015).
properties
IUPAC Name |
1-ethyl-4-(methoxymethylidene)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-4-9(5-7-10)8-11-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQWEZVSHDHYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=COC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)
![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)
